tert-Butyl 4-formyl-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-formyl-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates It is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxy group attached to a benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-formyl-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acidic catalyst. The reaction typically requires refluxing the mixture to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-formyl-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 4-tert-Butyl-2-hydroxybenzoic acid.
Reduction: 4-tert-Butyl-2-hydroxybenzyl alcohol.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
tert-Butyl 4-formyl-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-formyl-2-hydroxybenzoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-hydroxybenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
tert-Butyl 4-formylbenzoate: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
tert-Butyl 3-formyl-2-hydroxybenzoate: Similar structure but with the formyl group in a different position, affecting its reactivity and properties.
Uniqueness
tert-Butyl 4-formyl-2-hydroxybenzoate is unique due to the presence of both a formyl and a hydroxy group on the benzoate ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
tert-butyl 4-formyl-2-hydroxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-5-4-8(7-13)6-10(9)14/h4-7,14H,1-3H3 |
InChI Key |
LKQOPZLEASJOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.